![molecular formula C24H21FN4O3 B2973383 2-(3-(4-氟苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-苯乙基乙酰胺 CAS No. 921778-27-0](/img/no-structure.png)

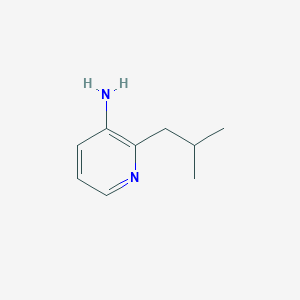

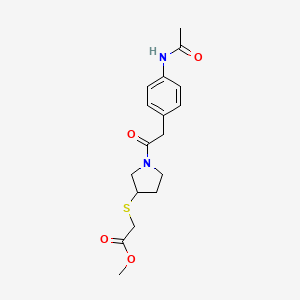

2-(3-(4-氟苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-苯乙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine . It’s part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives that have been synthesized for research purposes .

Chemical Reactions Analysis

The chemical reactions involving this compound or its similar derivatives often involve chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . The reaction is operationally simple, proceeds under mild conditions, and highlights broad functional group tolerance .科学研究应用

Antitubercular Agents

Pyrido[3,2-d]pyrimidin derivatives have been explored for their potential as antitubercular agents . The structural similarity suggests that our compound could be tested against various strains of Mycobacterium tuberculosis. The compound’s efficacy could be measured by its minimum inhibitory concentration (MIC) and compared to existing antitubercular drugs to assess its potential as a new therapeutic agent.

PARP-1 Inhibition for Cancer Therapy

The pyrido[3,2-d]pyrimidin backbone is structurally similar to known PARP-1 inhibitors, which are used in cancer therapy to hinder DNA repair mechanisms in cancer cells . This compound could be synthesized and evaluated for its inhibitory activity towards PARP-1 and examined for anti-proliferative activity against various human cancer cell lines.

Antibacterial and Antifungal Activity

Compounds with the pyrido[3,2-d]pyrimidin structure have shown broad-spectrum antibacterial activity and reasonable antifungal activity . The compound could be synthesized and its activity tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, to determine its potential as a new class of antibiotics.

Pharmacokinetics and Drug Development

The pharmacokinetic properties of a drug are crucial for its development. Theoretical kinetic studies could be conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This would help in understanding its potential as a drug candidate and guide further modifications to improve its drug-likeness .

Biotechnology and Enzyme Inhibition

In biotechnological applications, enzyme inhibitors play a significant role. The compound could be tested for its ability to inhibit specific enzymes that are crucial in biotechnological processes. This could lead to the development of more efficient biotechnological methods or the creation of new bioproducts .

Chemical Synthesis and Material Science

The pyrido[3,2-d]pyrimidin moiety could be utilized in the synthesis of novel materials with unique properties. Its incorporation into polymers or coatings could impart new functionalities, such as increased thermal stability or specific interaction capabilities with other molecules or materials .

未来方向

作用机制

Target of action

Similar compounds, such as pyrido[2,3-d]pyrimidinones, have been evaluated in vitro against a panel of human cancer cell lines .

Mode of action

Similar compounds have shown cytotoxic activity against cancer cell lines .

Biochemical pathways

Compounds with similar structures have been studied for their effects on human cancer cell lines .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 3-(4-fluorobenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with N-phenethylamine and acetic anhydride to form 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "guanidine", "N-phenethylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-fluorobenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with guanidine in the presence of a base such as sodium methoxide to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with N-phenethylamine and acetic anhydride in the presence of a base such as triethylamine to form 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide." ] } | |

CAS 编号 |

921778-27-0 |

产品名称 |

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide |

分子式 |

C24H21FN4O3 |

分子量 |

432.455 |

IUPAC 名称 |

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C24H21FN4O3/c25-19-10-8-18(9-11-19)15-29-23(31)22-20(7-4-13-27-22)28(24(29)32)16-21(30)26-14-12-17-5-2-1-3-6-17/h1-11,13H,12,14-16H2,(H,26,30) |

InChI 键 |

KDBSAPJHTMYWEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)

![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)

![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)

![(3-Fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2973320.png)

![N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B2973321.png)